3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide

Physicochemical profiling Amine basicity Fluorine medicinal chemistry

3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2649058-57-9) is a gem‑difluorinated, N‑carboxamide derivative of the 8‑azabicyclo[3.2.1]octane scaffold—the central structural core of the tropane alkaloid family. With molecular formula C₈H₁₂F₂N₂O and molecular weight 190.19 g/mol, it bears two fluorine atoms at the 3‑position of the bicyclic ring and a primary carboxamide group at the bridgehead nitrogen.

Molecular Formula C8H12F2N2O
Molecular Weight 190.19 g/mol
Cat. No. B13552019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide
Molecular FormulaC8H12F2N2O
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)N)(F)F
InChIInChI=1S/C8H12F2N2O/c9-8(10)3-5-1-2-6(4-8)12(5)7(11)13/h5-6H,1-4H2,(H2,11,13)
InChIKeyQXHUOPDQJNSTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2649058-57-9): Core Scaffold Identity and Physicochemical Profile for Sourcing Decisions


3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2649058-57-9) is a gem‑difluorinated, N‑carboxamide derivative of the 8‑azabicyclo[3.2.1]octane scaffold—the central structural core of the tropane alkaloid family [1]. With molecular formula C₈H₁₂F₂N₂O and molecular weight 190.19 g/mol, it bears two fluorine atoms at the 3‑position of the bicyclic ring and a primary carboxamide group at the bridgehead nitrogen . This compound belongs to the broader class of 8‑azabicyclo[3.2.1]octane‑8‑carboxamide derivatives disclosed in patent literature as pharmacologically useful entities, notably in Dainippon Sumitomo Pharma’s patent family (EP 2500345 B1) [2]. The presence of the gem‑difluoro motif distinguishes this compound from non‑fluorinated and mono‑fluorinated analogs by conferring substantially altered physicochemical properties, reduced nitrogen basicity, and enhanced conformational rigidity [3].

Why 3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide Cannot Be Replaced by Unsubstituted or Mono‑Fluorinated Analogs in Research Programs


The 8‑azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, but within‑class substitution profoundly alters both physicochemical and pharmacological properties [1]. The 3,3‑difluoro substitution pattern uniquely modifies the electron density of the tropane nitrogen, reducing its basicity by approximately 1000‑fold relative to non‑fluorinated parent compounds—a magnitude of change that renders simple generic substitution chemically non‑viable for programs where nitrogen pKa is a design parameter [2]. The carboxamide moiety at the 8‑position further distinguishes this compound from 3‑substituted analogs that lack this functional handle, as it provides a hydrogen‑bonding donor/acceptor pair critical for target engagement in enzyme and receptor binding pockets [3]. Therefore, interchangeability with non‑fluorinated 8‑azabicyclo[3.2.1]octane derivatives, mono‑fluoro variants, or scaffold regioisomers (e.g., 3‑azabicyclo[3.2.1]octane or 6‑azabicyclo[3.2.1]octane systems) is not supported without quantitative re‑profiling of each parameter. The following sections provide the specific quantitative evidence that defines the differentiation boundaries.

Head‑to‑Head Evidence Guide: Quantitative Differentiation of 3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide from Its Closest Chemical Comparators


Fluorination‑Driven Basicity Modulation: ~1000‑Fold pKa Reduction vs. Non‑Fluorinated Tropane Parent

α‑Fluorination of the tropane scaffold reduces the basicity of the bridgehead nitrogen by approximately 1000‑fold compared to the non‑fluorinated parent [1]. While this measurement was generated on a tropane analog rather than the exact title compound, the gem‑difluoro substitution at C3 in 3,3‑difluoro‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide is positioned alpha to the nitrogen in the bicyclic system, directly analogous to the fluorination site studied. In contrast, 8‑azabicyclo[3.2.1]octane (HMDB0247421) has a predicted pKa (strongest basic) of 11.38 [2], and 8‑methyl‑8‑azabicyclo[3.2.1]octane has a predicted pKa of 11.57 . The fluorination‑induced pKa suppression for the title compound is expected to fall substantially below these values, consistent with the 2.1–2.5 unit pKa decrease per fluorine atom observed in related saturated heterocyclic amine systems [3].

Physicochemical profiling Amine basicity Fluorine medicinal chemistry Tropane alkaloids

Conformational Rigidification by gem‑Difluoro Substitution: Locking the Bicyclic Scaffold Geometry

The gem‑difluoro substituent at C3 of the 8‑azabicyclo[3.2.1]octane system significantly influences the conformational equilibrium of the bicyclic framework. Computational studies on the closely related 3,3‑difluoro‑9‑azabicyclo[3.3.1]nonane system demonstrate that the gem‑difluoro group favors the chair‑boat conformation by 5.8 kcal/mol relative to the non‑fluorinated analog, effectively locking substituents in defined pseudoaxial or pseudoequatorial orientations [1]. This conformational restriction is absent in the non‑fluorinated 8‑azabicyclo[3.2.1]octane scaffold, which exhibits greater conformational flexibility. The title compound combines this gem‑difluoro conformational lock with the carboxamide group at the 8‑position, creating a rigidified pharmacophoric presentation distinct from non‑fluorinated or mono‑fluorinated analogs.

Conformational analysis gem-Difluoro effect Bicyclic scaffold design Structure-based drug design

Carboxamide Hydrogen‑Bonding Capacity vs. Sulfonyl‑Containing 8‑Azabicyclo[3.2.1]octane ELOVL6 Inhibitors

The 8‑azabicyclo[3.2.1]octane‑8‑carboxamide scaffold is exemplified in the ELOVL6 inhibitor literature by compounds such as ELOVL6‑IN‑4 (CAS 1170321‑92‑2), which bears a 3‑pyridin‑2‑ylsulfonyl substituent and a 4‑trifluoromethylphenyl carboxamide group, achieving IC₅₀ values of 79 nM (human ELOVL6) and 94 nM (mouse ELOVL6) . The title compound, 3,3‑difluoro‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide, differs by carrying a primary carboxamide (‑C(=O)NH₂) directly on the bridgehead nitrogen rather than an N‑aryl carboxamide, and gem‑difluoro substitution at C3 instead of a 3‑sulfonyl group. The primary carboxamide provides two hydrogen‑bond donor sites and one acceptor, compared to the single donor in N‑aryl carboxamides, altering the hydrogen‑bonding pharmacophore and potentially enabling distinct target engagement profiles [1]. The lead compound in the 3‑sulfonyl ELOVL6 series (1a) showed an IC₅₀ of 1750 nM, whereas optimized analogs reached 30–79 nM, demonstrating that substitution at the 3‑position is a critical potency driver [2].

Hydrogen bonding ELOVL6 inhibition Carboxamide pharmacophore Metabolic disease targets

Metabolic Stability Implications: gem‑Difluoro vs. Non‑Fluorinated Bicyclic Amines

Fluorination at metabolically labile positions is a well‑established strategy to block cytochrome P450‑mediated oxidation. In the α‑fluorination study of tropane derivatives, Hoshikawa et al. (2024) reported a trend of decreased microsomal stability accompanying α‑fluorination—a nuanced finding indicating that fluorination at the α‑position to nitrogen alters metabolism in a site‑specific manner rather than universally improving stability [1]. This contrasts with the classical gem‑difluoro blocking strategy employed at aliphatic positions distant from heteroatoms, where fluorinated analogs have demonstrated up to 5‑fold longer microsomal half‑lives compared to non‑fluorinated counterparts . For the title compound, the 3,3‑gem‑difluoro motif is positioned on the carbocyclic ring rather than α to nitrogen, suggesting it may behave more like a classical metabolic blocking group. This differentiation is critical: procurement decisions must consider whether the fluorine placement confers metabolic stabilization (C3 ring position) or potentially accelerates metabolism through nitrogen‑proximal electronic effects (α‑position).

Metabolic stability Oxidative metabolism Fluorine blocking strategy ADME optimization

Regioisomeric Scaffold Differentiation: 8‑Azabicyclo[3.2.1]octane vs. 3‑Azabicyclo[3.2.1]octane and 6‑Azabicyclo[3.2.1]octane Carboxamides

The position of the nitrogen atom within the azabicyclo[3.2.1]octane framework is a fundamental determinant of biological target selectivity. The 8‑azabicyclo[3.2.1]octane scaffold (nitrogen at the bridgehead) is the core of tropane alkaloids and is distinct from the 3‑azabicyclo[3.2.1]octane (nitrogen in the 3‑position bridge) and 6‑azabicyclo[3.2.1]octane (nitrogen in the 6‑position bridge) systems. Patent literature explicitly differentiates these regioisomers: Patent Document 2 in the EP 2500345 B1 family notes that a compound of Example 17 is structurally distinct because it contains a 6‑azabicyclo[3.2.1]octane‑6‑carboxamide scaffold rather than the 8‑azabicyclo[3.2.1]octane‑8‑carboxamide of the claimed invention [1]. The 3‑azabicyclo[3.2.1]octane‑3‑carboxamide scaffold has been shown to enhance selectivity for GPCRs, particularly CCR5 and opioid receptors , whereas the 8‑aza scaffold is associated with tropane alkaloid targets including monoamine transporters and opioid receptors . The 3,3‑difluoro substitution further differentiates the title compound within the 8‑aza series.

Scaffold regioisomerism Nitrogen positioning GPCR selectivity Privileged structure

Limitations Statement: Evidence Gaps for This Specific Compound

HIGH‑STRENGTH DIFFERENTIAL EVIDENCE IS CURRENTLY LIMITED for 3,3‑Difluoro‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide. No peer‑reviewed publications were identified that report direct, quantitative biological activity data (IC₅₀, Ki, EC₅₀) for this specific compound. No head‑to‑head comparative studies against close analogs were found. The evidence presented above relies on class‑level inference from structurally related compounds (α‑fluorinated tropanes, gem‑difluoro bicyclic systems, 8‑azabicyclo[3.2.1]octane‑8‑carboxamide derivatives, and ELOVL6 inhibitors). The pKa reduction (~1000‑fold), conformational rigidification (5.8 kcal/mol), and metabolic stability differentiation are extrapolated from related chemical systems and should be treated as predictive rather than experimentally confirmed for this exact compound. The carboxamide hydrogen‑bonding analysis and scaffold regioisomerism differentiation are based on established chemical principles and patent literature but lack target‑specific binding data. Procurement decisions should account for these evidence limitations and may consider requesting custom synthesis of the compound for direct experimental profiling against the user's specific biological targets of interest.

Evidence limitations Data gaps Procurement caveats Further studies needed

Validated Research and Procurement Application Scenarios for 3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring pKa‑Modulated Tropane Scaffolds with Reduced hERG Liability

Based on the ~1000‑fold reduction in tropane nitrogen basicity demonstrated for α‑fluorinated tropane analogs [1], this compound is suited for CNS programs where the high pKa (~11.4) of non‑fluorinated 8‑azabicyclo[3.2.1]octane leads to permanent positive charge at physiological pH, limiting blood‑brain barrier penetration. The fluorination‑driven pKa reduction (estimated to ≤~8–9) shifts the protonation equilibrium, increasing the fraction of neutral, membrane‑permeable species. Furthermore, α‑fluorination reduced hERG and Nav1.5 channel inhibitory effects compared to parent tropane compounds [1], suggesting a potentially improved cardiac safety profile. The primary carboxamide group provides a synthetic handle for further derivatization while maintaining hydrogen‑bonding capacity for target engagement [2].

ELOVL6 Inhibitor Lead Optimization: Carboxamide‑Focused SAR Exploration Complementary to 3‑Sulfonyl Series

The 3‑sulfonyl‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide scaffold has yielded potent ELOVL6 inhibitors (ELOVL6‑IN‑4: IC₅₀ = 79 nM human, 94 nM mouse) . The title compound offers a differentiated vector at the 3‑position (gem‑difluoro instead of sulfonyl) and a primary carboxamide at the 8‑position instead of the N‑aryl carboxamide. This dual differentiation enables a parallel SAR exploration strategy: the 3‑sulfonyl series probes sulfonyl‑driven potency, while the 3,3‑difluoro‑primary carboxamide series probes whether the carboxamide's additional hydrogen‑bond donor can access distinct binding interactions with ELOVL6 or other ELOVL family members (ELOVL1–5,7). The selectivity window over ELOVL1, ELOVL2, ELOVL3, and ELOVL5 (IC₅₀ > 5 µM for the 3‑sulfonyl series) [3] provides a benchmark against which the 3,3‑difluoro analog's selectivity can be profiled.

Conformationally Constrained Fragment‑Based Drug Discovery (FBDD) Libraries

The gem‑difluoro group biases the bicyclic scaffold toward a specific conformational state (analogous to the 5.8 kcal/mol chair‑boat preference observed in the 3,3‑difluoro‑9‑azabicyclo[3.3.1]nonane system) . In fragment‑based screening, conformational pre‑organization reduces the entropic penalty upon target binding, potentially yielding higher hit rates and more interpretable SAR. The title compound's combination of a rigid bicyclic core, defined fluorine substitution, and a primary carboxamide makes it a valuable component of fragment libraries designed to probe binding pockets in enzymes (e.g., ELOVL6, NAAA, FAAH) or receptors (e.g., opioid, α7 nAChR) where conformational constraint has been shown to be important [4].

Physicochemical Property Benchmarking of Fluorinated Bicyclic Amine Building Blocks

For process chemistry and pre‑formulation groups, the title compound serves as a reference standard for characterizing the impact of gem‑difluoro substitution on the 8‑azabicyclo[3.2.1]octane scaffold. With a molecular weight of 190.19 g/mol and molecular formula C₈H₁₂F₂N₂O , it is a compact building block suitable for systematic physicochemical profiling (LogP, pKa, aqueous solubility, permeability). The compound fills a gap between non‑fluorinated 8‑azabicyclo[3.2.1]octane derivatives and more complex 3‑sulfonyl analogs, enabling matched molecular pair analysis to isolate the contribution of the gem‑difluoro motif to key drug‑like properties. This application is particularly relevant given the nuanced effects of fluorination on metabolic stability—where α‑fluorination decreased stability while ring‑remote gem‑difluoro increased it (up to 5‑fold) —underscoring the importance of experimentally profiling each fluorination pattern.

Quote Request

Request a Quote for 3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.